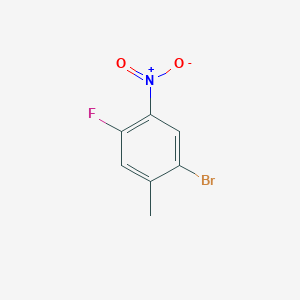

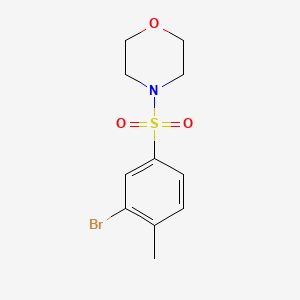

1-溴-4-氟-2-甲基-5-硝基苯

描述

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is a compound that is not directly described in the provided papers. However, the papers do discuss related bromo-nitrobenzene derivatives and their properties, which can provide insights into the characteristics of similar compounds. These derivatives are often used as intermediates in the synthesis of medicinal agents, pharmaceuticals, dyes, and electroluminescent materials .

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is obtained from p-xylene through nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene would likely follow a comparable pathway, involving the careful introduction of functional groups to the benzene ring.

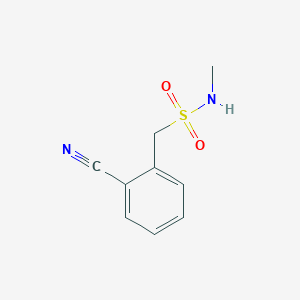

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromo-fluorobenzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These analyses provide detailed information on the geometry of the benzene ring and the influence of substituents like bromine and fluorine on the molecule's normal modes of vibration. For 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, similar studies would likely reveal how the electron-withdrawing nitro group and the electron-donating methyl group affect the overall molecular structure.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzene derivatives in various solvents can be quite distinct. For instance, the radical anions of 1-bromo-4-nitrobenzene show increased reactivity in ionic liquids compared to conventional solvents, leading to different reaction pathways and products . This suggests that the chemical reactions involving 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene would also be influenced by the choice of solvent, particularly if ionic liquids are used.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be explored through experimental and theoretical methods. Studies on 1-bromo-3-fluorobenzene have provided insights into its electronic properties, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and potential applications of the compound. For 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, similar analyses would be necessary to determine its suitability for various applications, as well as its stability and reactivity under different conditions.

科学研究应用

聚合物太阳能电池

1-溴-4-硝基苯(1-Br-4-NB)是一种与1-溴-4-氟-2-甲基-5-硝基苯结构相似的化合物,已被用于聚合物太阳能电池(PSCs)中。将1-Br-4-NB添加到PSCs的活性层,特别是添加到聚(3-己基噻吩)(P3HT)/[6,6]-苯基-C61-丁酸甲酯(PCBM)层,可以将功率转换效率(PCE)提高超过57%。这种改进归因于在给体-受体界面(Fu et al., 2015)处减少了激子复合和增强了激子解离。

分析化学

对噻吩氧根离子对邻-和对-卤硝基苯的反应性进行了研究,为涉及类似卤硝基苯化合物的化学反应提供了见解。这项研究对于理解在各种溶剂中涉及卤硝基苯的反应的动力学和机制具有重要意义(Guanti et al., 1975)。

振动光谱学

对三取代苯类化合物的研究,包括与1-溴-4-氟-2-甲基-5-硝基苯类似的化合物,为了解它们的振动性质提供了详细见解。这对于通过光谱分析了解这类化合物的分子结构和行为至关重要(Reddy & Rao, 1994)。

核磁共振光谱学

涉及硝基苯衍生物的研究,包括那些与1-溴-4-氟-2-甲基-5-硝基苯结构相关的化合物,有助于更好地理解核磁共振光谱中的化学位移和耦合常数。这对于芳香族化合物的结构分析至关重要(Beltrame et al., 1975)。

属性

IUPAC Name |

1-bromo-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXDJIHJOUZBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277251 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170098-98-3 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)